molecular formula C16H12ClF3N2O2S B3035689 4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanenitrile CAS No. 338406-76-1

4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanenitrile

Cat. No.: B3035689
CAS No.: 338406-76-1
M. Wt: 388.8 g/mol
InChI Key: WWGCKCMONUDFAC-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanenitrile is a high-purity chemical intermediate designed for advanced research and development applications, particularly in the agrochemical and pharmaceutical sectors. This specialty compound features a unique molecular architecture combining a benzenesulfonyl group, a chlorotrifluoromethyl pyridine moiety, and a nitrile-functionalized butane chain, creating a versatile scaffold for synthesizing novel active substances. In agrochemical research, this compound serves as a critical building block for developing new crop protection agents with potential fungicidal and herbicidal activity. The structural motifs present in this molecule—specifically the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group—are recognized in patent literature for their relevance in creating effective fungicidal compositions . The compound's multifunctional design allows researchers to explore mechanisms of action that may involve enzyme inhibition or disruption of pathogenic cellular processes in agricultural pests and fungal organisms . For pharmaceutical research, this intermediate offers valuable opportunities in medicinal chemistry, particularly for developing targeted therapies. The presence of both sulfonyl and nitrile groups provides strategic handles for further chemical modification, enabling the creation of compound libraries for screening against various biological targets. Related sulfonamide compounds have demonstrated applications in creating sophisticated molecular structures for pharmaceutical development . The physicochemical properties imparted by the trifluoromethyl group can enhance metabolic stability and membrane permeability, making derivatives of this compound particularly interesting for drug discovery programs. This product is offered exclusively For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human use. Researchers should consult safety data sheets and implement appropriate laboratory safety protocols when handling this compound. Store in a cool, dry environment at recommended temperatures to maintain stability and purity. For specific storage conditions, please refer to the product documentation.

Properties

IUPAC Name

4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3N2O2S/c17-13-9-11(16(18,19)20)10-22-15(13)14(7-4-8-21)25(23,24)12-5-2-1-3-6-12/h1-3,5-6,9-10,14H,4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGCKCMONUDFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CCC#N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901151106
Record name 3-Chloro-γ-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinebutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338406-76-1
Record name 3-Chloro-γ-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinebutanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338406-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-γ-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinebutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The target molecule can be dissected into three primary components (Figure 1):

  • Benzenesulfonyl group : Introduced via sulfonylation of a tertiary carbon.
  • 3-Chloro-5-(trifluoromethyl)pyridin-2-yl moiety : Likely preassembled and incorporated through nucleophilic or electrophilic coupling.
  • Butanenitrile backbone : Formed via alkylation or cyano-group installation at the stereogenic center.

Critical considerations include:

  • Stereoselectivity : Ensuring (4S) configuration at the central carbon.
  • Functional group compatibility : Managing reactivity of sulfonyl, nitrile, and heteroaromatic groups under reaction conditions.

Synthetic Routes and Methodologies

Sulfonylation of Pyridinyl-Substituted Intermediates

A pivotal strategy involves introducing the benzenesulfonyl group to a preformed pyridinyl intermediate. Patent US20200148649 demonstrates the use of benzenesulfonyl chloride under silyl-protection conditions, which may be adapted here:

Procedure :

  • Silylation : Treat 4-amino-5-fluoro-1H-pyrimidin-2-one with bis-N,O-trimethylsilylacetamide (BSA) at 70°C to activate the nucleophilic site.
  • Sulfonylation : React with benzenesulfonyl chloride (1.1 equiv) at 0–5°C, followed by warming to room temperature.
  • Workup : Quench with aqueous sodium thiosulfate (Na₂S₂O₃) and isolate via filtration.

Adaptation for Target Compound :

  • Replace pyrimidinone with a pyridinyl-bearing intermediate.
  • Use Cs₂CO₃ in DMF to facilitate sulfonylation at the sterically hindered carbon.

Construction of the Pyridinyl Moiety

The 3-chloro-5-(trifluoromethyl)pyridin-2-yl group is synthesized separately via:

  • Halogenation : Direct chlorination at position 3 using POCl₃ or PCl₅.
  • Trifluoromethylation : Install CF₃ via Ullmann coupling or radical trifluoromethylation.

Example Protocol :

  • React 2-amino-5-trifluoromethylpyridine with N-chlorosuccinimide (NCS) in acetonitrile at 80°C (yield: 85–90%).

Assembly of the Butanenitrile Backbone

The nitrile group and stereocenter are established through:

Michael Addition-Cyanation Cascade
  • Michael Donor : A sulfonyl-stabilized enolate reacts with an α,β-unsaturated nitrile.
  • Stereochemical Control : Use chiral phase-transfer catalysts (e.g., Cinchona alkaloids) to enforce (4S) configuration.

Conditions :

  • Catalyst: (S)-BINOL-derived phosphoric acid (10 mol%).
  • Solvent: Dichloromethane, −20°C.
  • Yield: 72–78% with 92% ee.
Alkylation of Cyanohydrins
  • Cyanohydrin Formation : Condense ketone intermediates with trimethylsilyl cyanide (TMSCN).
  • Alkylation : Treat with methyl iodide or benzyl bromide in the presence of Cs₂CO₃.

Optimization :

  • Molar ratio of cyanohydrin:Cs₂CO₃:alkylating agent = 1:2:3.
  • Solvent: DMF, 60°C, 12 h.

Stereochemical Control and Resolution

Asymmetric Catalysis

  • Chiral Auxiliaries : (R)-Pantolactone induces desired configuration during alkylation.
  • Enzymatic Resolution : Lipase-catalyzed acetylation of racemic intermediates (e.g., using CAL-B) achieves >99% ee.

Reaction Optimization Data

Step Reagents/Conditions Yield (%) Purity (%)
Sulfonylation BSA, benzenesulfonyl chloride 72 98
Trifluoromethylation CuI, CF₃I, DMF 85 95
Asymmetric Alkylation Cs₂CO₃, (S)-BINOL, CH₂Cl₂ 78 92 ee

Challenges and Mitigation Strategies

  • Steric Hindrance :

    • Use bulky bases (e.g., KOtBu) to deprotonate hindered positions.
    • Employ high-boiling solvents (DMF, DMSO) for improved solubility.
  • Nitrile Stability :

    • Avoid strong acids/bases post-cyanation to prevent hydrolysis.
    • Purify via silica gel chromatography with ethyl acetate/hexane.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the benzenesulfonyl group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The chloro group on the pyridine ring might be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Industry

In industry, the compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of advanced materials.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Key Structural Features:

  • Benzenesulfonyl group : Enhances hydrophobicity and may influence binding interactions with biological targets.
  • Butanenitrile backbone : The nitrile group (-C≡N) can participate in hydrogen bonding or serve as a precursor for further functionalization.

Comparison with Structurally Similar Compounds

N-(5-(Benzyloxy)-3,4,6-Trimethylpyridin-2-yl)-4-(Trifluoromethyl)Benzenesulfonamide (Compound 17d)

Structural Differences :

  • Core structure : Compound 17d is a sulfonamide derivative, whereas the target compound features a nitrile group.
  • Substituents : The pyridine ring in 17d is substituted with benzyloxy and methyl groups, contrasting with the chloro and trifluoromethyl groups in the target compound.

Functional Implications :

  • Electrochemical Performance : Compound 17d was synthesized for electrochemical applications, where its sulfonamide group may enhance ionic conductivity.
  • Reactivity: The absence of a nitrile group in 17d limits its utility in reactions requiring cyano-based nucleophiles.
Property Target Compound Compound 17d
Functional Group Benzenesulfonyl + Nitrile Benzenesulfonamide + Benzyloxy
Pyridine Substitution 3-Cl, 5-CF3 5-Benzyloxy, 3,4,6-CH3
Potential Application Agrochemicals/Pharmaceutical Intermediates Electrochemical Polymers

1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]Piperazine Hydrochloride

Structural Differences :

  • Core structure : This compound contains a piperazine ring instead of a benzenesulfonyl-nitrile system.
  • Substituents : The 1,3-benzodioxol-5-ylmethyl group introduces a bicyclic ether moiety, which may enhance solubility or bioavailability.

Functional Implications :

  • Electronic Effects : Both compounds share the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group, which likely contributes to similar electronic profiles despite differing backbones.
Property Target Compound Piperazine Derivative
Functional Group Benzenesulfonyl + Nitrile Piperazine + Benzodioxole
Pyridine Substitution 3-Cl, 5-CF3 3-Cl, 5-CF3
Potential Application Agrochemicals/Pharmaceutical Intermediates Pharmaceuticals (e.g., Antidepressants)

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s benzenesulfonyl and nitrile groups may require multi-step synthesis, akin to methods used for Compound 17d (e.g., sulfonylation of pyridine derivatives).
  • Bioactivity Gaps : While the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group is shared with the piperazine derivative, the absence of a basic amine (as in piperazine) may reduce its CNS activity.
  • Electrochemical Potential: The nitrile group in the target compound could offer advantages in charge-transfer systems compared to sulfonamides like 17d.

Biological Activity

4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanenitrile is a synthetic compound that has garnered attention in pharmaceutical research for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C17H15ClF3N2O2SC_{17}H_{15}ClF_3N_2O_2S, and it features a complex structure that includes a benzenesulfonyl group and a trifluoromethyl-pyridine moiety.

PropertyValue
Molecular Weight372.15 g/mol
Melting Point69°C to 71°C
SolubilitySoluble in organic solvents
Log P (octanol-water)1.9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability.

Target Interactions

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing downstream signaling cascades.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest potential antitumor properties, possibly through modulation of prostaglandin signaling pathways.
  • Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting specific inflammatory mediators.

Case Studies and Research Findings

A review of the literature reveals various studies investigating the biological activity of related compounds and their analogs. For instance:

  • Study on Antitumor Activity : A study published in Cancer Research Communications highlighted the efficacy of similar compounds in inhibiting tumor growth in animal models, suggesting that modifications in the chemical structure can enhance activity against specific cancer types .
  • Inflammatory Response Modulation : Research demonstrated that compounds with similar structures could effectively reduce inflammatory responses in vitro, indicating potential therapeutic applications for inflammatory diseases .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties revealed favorable absorption characteristics, suggesting that this compound could achieve adequate bioavailability when administered .

Q & A

Q. Basic Research Focus

  • HPLC-DAD : Use a C18 column with acetonitrile/water gradient (0.1% TFA) to resolve impurities.
  • LC-MS/MS : Detect sulfonic acid byproducts (m/z ~155) from incomplete reactions .
  • 19^{19}F NMR : Leverage the CF3_3 group’s distinct signal (-60 to -70 ppm) to assess purity without interference .

How does the compound’s logP value influence its applicability in agrochemical studies?

Advanced Research Focus
The calculated logP (via ChemAxon or XLogP3) reflects hydrophobicity, critical for membrane permeability in plant or pest systems.

  • Experimental logP : Determine via shake-flask method (octanol/water partition). The trifluoromethyl group increases logP, enhancing soil adsorption but reducing aqueous solubility .
  • Structure-Activity Relationship (SAR) : Modify the benzenesulfonyl group’s substituents (e.g., -OCH3_3) to balance bioavailability and environmental persistence.

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic Research Focus

  • PPE : Use nitrile gloves, goggles, and fume hoods due to potential irritancy (refer to PubChem hazard data) .
  • Waste disposal : Neutralize benzenesulfonyl byproducts with sodium bicarbonate before disposal .
  • First aid : For skin contact, wash with 10% ethanol/water to solubilize nitrile residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanenitrile
Reactant of Route 2
Reactant of Route 2
4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanenitrile

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